molecular formula C14H19N3O3 B1401902 2-(4-(Dimethylamino)piperidin-1-yl)-6-nitrobenzaldehyde CAS No. 1707377-90-9

2-(4-(Dimethylamino)piperidin-1-yl)-6-nitrobenzaldehyde

Cat. No.: B1401902
CAS No.: 1707377-90-9
M. Wt: 277.32 g/mol
InChI Key: YNEROKUYNRQZJG-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)piperidin-1-yl)-6-nitrobenzaldehyde is a complex organic compound that features a piperidine ring substituted with a dimethylamino group and a nitrobenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-6-nitrobenzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)piperidin-1-yl)-6-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitrobenzaldehyde derivatives, while reduction can produce amino-substituted compounds .

Scientific Research Applications

2-(4-(Dimethylamino)piperidin-1-yl)-6-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)piperidin-1-yl)-6-nitrobenzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and nitrobenzaldehyde analogs. Examples are:

Uniqueness

What sets 2-(4-(Dimethylamino)piperidin-1-yl)-6-nitrobenzaldehyde apart is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

2-[4-(dimethylamino)piperidin-1-yl]-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-15(2)11-6-8-16(9-7-11)13-4-3-5-14(17(19)20)12(13)10-18/h3-5,10-11H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNEROKUYNRQZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=C(C(=CC=C2)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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